molecular formula C9H16ClNO4 B7887579 N-Boc-3-chloro-DL-alanine Methyl ester

N-Boc-3-chloro-DL-alanine Methyl ester

Cat. No.: B7887579
M. Wt: 237.68 g/mol
InChI Key: VAUXVOGTPPDPQC-UHFFFAOYSA-N
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Description

N-Boc-3-chloro-DL-alanine Methyl ester is a useful research compound. Its molecular formula is C9H16ClNO4 and its molecular weight is 237.68 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUXVOGTPPDPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance in Amino Acid Chemistry and Derivatization

Amino acids are the fundamental building blocks of proteins and play a crucial role in numerous biological processes. The ability to modify and derivatize amino acids is a cornerstone of medicinal chemistry and drug discovery, enabling the synthesis of novel peptides and small molecules with tailored biological activities. The protection of the amino group is a critical step in many synthetic transformations involving amino acids, preventing unwanted side reactions.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions. organic-chemistry.org The N-Boc protection in N-Boc-3-chloro-DL-alanine methyl ester renders the amino group inert to many nucleophilic and basic reagents, allowing for selective modifications at other parts of the molecule. organic-chemistry.org

The presence of a chlorine atom at the β-position (C3) of the alanine (B10760859) backbone introduces a reactive handle for various nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse β-substituted alanine derivatives. These derivatives are valuable precursors for creating unnatural amino acids, which can be incorporated into peptides to enhance their stability, conformational properties, and biological activity.

Stereochemical Considerations and the Role of Chiral Alanine Derivatives

N-Boc-3-chloro-DL-alanine methyl ester is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. While racemic mixtures can be useful in certain screening applications, the stereochemistry of amino acids is often critical for their biological function. Therefore, the synthesis and application of individual enantiomers (D or L) of 3-chloro-alanine derivatives are of significant interest.

The synthesis of enantiomerically pure or enriched chiral compounds is a major focus in modern organic synthesis. For instance, methods have been developed for the stereoselective synthesis of specific enantiomers of amino acid derivatives. One approach involves the dynamic kinetic resolution of unprotected racemic α-amino acids, which can provide a pathway to obtaining optically pure compounds. researchgate.net

While the direct use of this compound will result in racemic products, it can serve as a starting point for developing and testing synthetic methodologies. The separation of the enantiomers can be achieved through chiral chromatography or by derivatization with a chiral auxiliary followed by separation of the resulting diastereomers. The individual D- and L-enantiomers of 3-chloro-alanine methyl ester are valuable intermediates. For example, 3-chloro-D-alanine methyl ester is an important precursor for the synthesis of D-cycloserine, an antibiotic. google.com The synthesis of such chiral derivatives often starts from a chiral precursor like D-serine methyl ester. google.com

Research Landscape and Synthetic Utility of N Boc 3 Chloro Dl Alanine Methyl Ester

N-Boc-3-chloro-DL-alanine methyl ester serves as a versatile building block in organic synthesis, primarily for the preparation of novel amino acid derivatives. The reactivity of the C-Cl bond allows for its displacement by various nucleophiles, leading to the introduction of diverse side chains.

A plausible synthetic route to the core structure of 3-chloro-alanine methyl ester involves the treatment of serine methyl ester with a chlorinating agent like thionyl chloride. google.com A method for the synthesis of 3-chloro-alanine from serine has also been reported using thiourea (B124793) and N-chlorosuccinimide. google.com The resulting 3-chloro-alanine methyl ester can then be protected with a Boc group to yield N-Boc-3-chloro-alanine methyl ester.

The synthetic utility of this compound is exemplified by its potential as a precursor to various unnatural amino acids. For instance, the chloro group can be substituted by azides, thiols, cyanides, and other nucleophiles to generate a library of β-functionalized alanine (B10760859) derivatives. These modified amino acids can then be incorporated into peptide chains to create peptidomimetics with enhanced pharmacological properties. The related compound, N-tert-butoxycarbonylalanine methyl ester, has been utilized in the synthesis of peptidomimetic inhibitors of human cytomegalovirus protease. chemicalbook.com

While much of the specific research has focused on the chiral L- or D-isomers due to their importance in asymmetric synthesis and biological applications, the DL-form remains a valuable and cost-effective starting material for methodological studies and the synthesis of racemic libraries of compounds for initial biological screening. The principles of its reactivity and derivatization are broadly applicable across its stereoisomeric forms.

PropertyValue
IUPAC Name methyl 2-[(tert-butoxycarbonyl)amino]-3-chloropropanoate
CAS Number 119542-95-9
Molecular Formula C₉H₁₆ClNO₄
Molecular Weight 237.68 g/mol
Appearance Not specified, likely a solid or oil
Purity Typically ≥97%
Storage Room Temperature

Synthetic Pathways to this compound

The synthesis of this compound, a valuable intermediate in the creation of non-natural amino acids, involves a multi-step process that requires careful control over functional group manipulations. wikipedia.orgmedchemexpress.com The primary transformations include the protection of the amino group, the esterification of the carboxylic acid, and the halogenation of the β-position of the alanine backbone. The order and methodology of these steps can be adapted based on the chosen starting material.

Applications of N Boc 3 Chloro Dl Alanine Methyl Ester in Advanced Organic Synthesis and Chemical Biology

Strategic Intermediate in Peptide and Peptidomimetic Synthesis

The modification of peptides to enhance their therapeutic properties, such as stability against enzymatic degradation and improved bioavailability, is a cornerstone of medicinal chemistry. N-Boc-3-chloro-DL-alanine methyl ester serves as a valuable building block in this endeavor, enabling the synthesis of non-natural amino acids and peptidomimetics with tailored characteristics.

Peptidomimetics that inhibit viral proteases are critical in the development of antiviral therapies. While direct incorporation of this compound into widely recognized inhibitors for human cytomegalovirus (HCMV) or hepatitis C virus (HCV) is not extensively documented in mainstream literature, the utility of halogenated amino acid precursors in this field is well-established. For instance, the synthesis of novel Daclatasvir analogues, an inhibitor of the HCV NS5A protein, utilizes N-Boc-proline as a key building block iosrjournals.org. The development of HCV protease inhibitors often involves complex heterocyclic systems and peptide-like scaffolds nih.govekb.eg.

The chlorine atom in this compound can act as a handle for introducing various functional groups through nucleophilic substitution or cross-coupling reactions, thereby enabling the generation of diverse libraries of peptidomimetic compounds for screening against viral targets like HCMV protease nih.govlookchem.com. The related compound, 3-bromo-N-Boc-D-alanine methyl ester, is recognized as a versatile intermediate for such synthetic endeavors, highlighting the potential of halogenated alanines in medicinal chemistry .

Conformationally constrained amino acids are invaluable tools for designing peptides and peptidomimetics with well-defined three-dimensional structures, which is often a prerequisite for high-affinity binding to biological targets nih.gov. The reactive C-Cl bond in this compound offers a synthetic entry point for creating such constrained systems. Through intramolecular cyclization reactions, the chloromethyl side chain can be used to form cyclic structures, such as aziridine-2-carboxylic acid derivatives.

Aziridines are versatile intermediates that can be further elaborated into a variety of other constrained amino acid analogs. The general strategy involves the deprotonation of the N-Boc protected amine followed by an intramolecular nucleophilic attack on the carbon bearing the chlorine atom. This approach effectively locks the side chain, reducing the conformational flexibility of the resulting amino acid residue. These constrained building blocks can then be incorporated into peptide sequences to induce specific secondary structures, like turns or helices, which are crucial for biological activity.

Table 1: Synthetic Strategies for Constrained Amino Acids from Halogenated Precursors

Precursor Type Reaction Type Resulting Structure Application
N-Boc-3-halo-alanine ester Intramolecular Cyclization Aziridine-2-carboxylate Constrained peptide synthesis

Utility in the Synthesis of Complex Organic Molecules

Beyond peptidomimetics, this compound is a useful building block for the synthesis of a broader range of complex organic molecules, including natural products and their analogues, as well as for the diversification of pharmaceutical lead compounds.

The formal synthesis of natural products often relies on the strategic use of chiral building blocks to construct the target molecule's carbon skeleton with the correct stereochemistry. While the direct use of this compound in the synthesis of Sedum alkaloids is not explicitly detailed, the synthesis of these alkaloids has been achieved through pathways involving β-amino acid precursors. A notable safe and efficient method for preparing enantiopure N-Boc-β³-amino acid methyl esters from α-amino acids has been developed and its utility demonstrated in the formal synthesis of Sedum alkaloids nih.govrsc.orgnih.gov.

This process involves a homologation of α-amino acids to their β-amino acid counterparts nih.gov. This compound could theoretically serve as a precursor in related synthetic strategies. For example, it could be envisioned as a starting material for the synthesis of β-amino acids through various multi-step sequences where the chloro group is either displaced or transformed.

Late-stage functionalization is a powerful strategy in medicinal chemistry that allows for the modification of complex drug candidates at a late point in their synthesis, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies princeton.eduresearchgate.net. The introduction of a "magic methyl" group or other small substituents can significantly impact a drug's potency and pharmacokinetic properties princeton.edu.

This compound can be viewed as a functionalized building block that can be incorporated into a larger molecule, with the chloro group serving as a point for late-stage diversification. For instance, the chloro-substituent can be replaced with various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions. This is exemplified by the use of the analogous N-Boc-3-iodo-L-alanine methyl ester in Negishi coupling reactions to form new carbon-carbon bonds peptide.com. This highlights the potential of this compound as a tool for chemists to fine-tune the properties of pharmaceutical leads.

Chiral Building Block and Asymmetric Synthesis Facilitator

Chirality is a fundamental aspect of drug design, as the different enantiomers of a chiral molecule often exhibit distinct biological activities. This compound is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers sigmaaldrich.com. However, it can still be a valuable precursor in asymmetric synthesis through several strategies.

One approach is the chiral resolution of the racemic mixture to separate the individual enantiomers. This can be achieved through various techniques, including enzymatic resolution, which is a common method for obtaining enantiomerically pure amino acids and their derivatives nih.gov. Once separated, the enantiopure N-Boc-3-chloro-L-alanine methyl ester medchemexpress.com and N-Boc-3-chloro-D-alanine methyl ester can be used as chiral building blocks in the synthesis of stereochemically defined molecules nih.govresearchgate.net.

Alternatively, the racemic mixture can sometimes be used in diastereoselective reactions, where a chiral auxiliary or catalyst directs the reaction to favor the formation of one diastereomer over the other. The resulting diastereomers can then be separated, providing access to enantiomerically enriched products. The development of methods for the enantioselective synthesis of β-amino acids underscores the importance of controlling stereochemistry in these types of building blocks nih.govnih.gov.

Table 2: Properties and Roles of N-Boc-3-chloro-alanine Methyl Ester Stereoisomers

Compound Chirality Key Feature Primary Application
N-Boc-3-chloro-DL -alanine Methyl Ester Racemic Mixture of D and L enantiomers Starting material for chiral resolution or diastereoselective synthesis
N-Boc-3-chloro-L -alanine Methyl Ester Enantiopure (L) Defined stereochemistry Synthesis of L-amino acid-containing peptides and chiral molecules

Computational and Theoretical Chemistry Studies on N Boc 3 Chloro Dl Alanine Methyl Ester

Quantum Mechanical Investigations of Reaction Mechanisms and Transition States

Quantum mechanical (QM) methods are indispensable for elucidating the reaction mechanisms involving N-Boc-3-chloro-DL-alanine methyl ester at the electronic level. Density Functional Theory (DFT) is a commonly employed QM method for such investigations due to its favorable balance of computational cost and accuracy.

A primary reaction of interest for this molecule is the base-catalyzed elimination to form N-Boc-dehydroalanine methyl ester. QM calculations would be used to model the potential energy surface of this reaction, identifying the transition state and any intermediate species. The calculations would likely investigate an E2 or E1cb mechanism. The nature of the base, the solvent, and the stereochemistry of the starting material would all be expected to influence the reaction pathway and energetics.

For instance, a theoretical study on a related system might compare the activation energies for different bases, as illustrated in the hypothetical data table below.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Elimination Reaction of this compound

Base Solvent Activation Energy (kcal/mol)
Triethylamine Acetonitrile 22.5
Sodium Methoxide Methanol (B129727) 15.8
DBU Tetrahydrofuran 18.2

Furthermore, QM methods can be used to study nucleophilic substitution reactions at the β-carbon, where the chlorine atom is displaced. The calculations would help in understanding the SN2 reaction pathway, including the geometry of the transition state and the influence of the N-Boc protecting group on the reaction rate.

Molecular Dynamics and Conformational Analysis of this compound and its Derivatives

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule in different environments (e.g., in various solvents or in the gas phase).

The conformational flexibility of this molecule arises from the rotation around several single bonds, including the Cα-Cβ bond and the bonds within the N-Boc group and the methyl ester. MD simulations would likely show that the bulky tert-butoxycarbonyl (Boc) group significantly influences the accessible conformations, potentially leading to a more folded or extended structure depending on the solvent environment.

The results of a conformational analysis could be presented in a Ramachandran-like plot, showing the distribution of φ (phi) and ψ (psi) dihedral angles. For this compound, the key dihedral angles determining its shape would be identified and their relative energies calculated.

Table 2: Illustrative Conformational Preferences of this compound from a Simulated MD Trajectory

Dihedral Angle Most Populated Range (degrees)
O=C-N-Cα 160 to 180
C-N-Cα-Cβ -70 to -50
N-Cα-Cβ-Cl 60 to 80

Theoretical Insights into Stereochemical Control and Chirality Transfer

Computational chemistry offers profound insights into how the stereochemistry of this compound influences the stereochemical outcome of its reactions. As a racemic (DL) mixture, understanding the differential reactivity of the D and L enantiomers is crucial.

Theoretical models can be used to investigate stereoselective reactions. For example, in an enzyme-catalyzed reaction, docking simulations followed by QM/MM (Quantum Mechanics/Molecular Mechanics) calculations could elucidate why an enzyme might preferentially bind and react with one enantiomer over the other. The calculations would detail the specific interactions (e.g., hydrogen bonds, steric clashes) between the substrate and the enzyme's active site that are responsible for the observed stereoselectivity.

In non-enzymatic reactions involving a chiral catalyst, computational studies can model the transition states for the reaction of both the D and L enantiomers with the catalyst. The difference in the calculated activation energies for the two diastereomeric transition states would predict the enantiomeric excess of the product.

Structure-Reactivity Relationship Elucidations through Computational Methods

Computational methods are adept at establishing relationships between the structure of this compound and its chemical reactivity. By calculating various molecular descriptors, one can predict how the molecule will behave in different chemical reactions.

For instance, the electrostatic potential surface of the molecule can be calculated to identify regions that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). The carbonyl carbon of the ester and the carbon atom bearing the chlorine are expected to be electrophilic sites.

Furthermore, frontier molecular orbital (FMO) theory can be applied. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide qualitative insights into the molecule's reactivity. For a nucleophilic attack on the molecule, the LUMO's location and energy would be of primary interest. For an elimination reaction, the orientation of the HOMO on the C-H bond being broken would be relevant.

Table 3: Hypothetical Calculated Electronic Properties of this compound

Property Calculated Value
HOMO Energy -7.2 eV
LUMO Energy -0.5 eV
Dipole Moment 2.8 D
Mulliken Charge on Cβ +0.15

Future Research Directions and Emerging Paradigms for N Boc 3 Chloro Dl Alanine Methyl Ester

Development of Innovative and Sustainable Synthetic Methodologies

The future of synthesizing N-Boc-3-chloro-DL-alanine methyl ester and its derivatives lies in the adoption of greener and more efficient methods. Current industrial processes often rely on reagents like thionyl chloride, which can be hazardous and produce significant waste. google.com Future research will likely prioritize sustainability, atom economy, and safety.

Key areas of development include:

Biocatalytic Approaches: The use of enzymes to transform chemically synthesized 3-chloroalanine (B1143638) into other useful amino acids is a known concept. nih.gov Future work could focus on developing specific enzymes or whole-cell systems for the direct and stereoselective synthesis of N-Boc-3-chloro-alanine methyl ester from renewable precursors. The application of phenylalanine ammonia (B1221849) lyases (PALs) for the amination of cinnamic acids in high ammonia concentrations demonstrates a move toward biocatalysis in amino acid synthesis. frontiersin.org

Greener Chlorination Reagents: A significant advancement involves replacing harsh chlorinating agents. One patented method for the synthesis of 3-chloro-alanine from serine utilizes N-chlorosuccinimide (NCS) and thiourea (B124793) under mild conditions. google.com This approach is noted for its low cost and the ability to recover the succinimide (B58015) by-product, making the reaction more economical and atom-efficient. google.com Adapting this method for the N-Boc protected methyl ester could be a major research avenue.

Continuous Flow Synthesis: Shifting from batch processing to continuous flow systems can offer superior control over reaction parameters, increase safety, and improve yield. The successful use of immobilized enzymes in packed bed reactors for continuous flow synthesis of phenylalanine derivatives sets a precedent. frontiersin.org Future research could develop a similar immobilized catalyst system for the production of this compound.

Table 1: Comparison of Synthetic Methodologies for Chloro-Alanine Derivatives

MethodologyKey ReagentsAdvantagesChallenges for this compoundSource
Traditional Chemical Thionyl Chloride (SOCl₂)Established, effective for chlorination.Harsh conditions, by-product waste, safety concerns. google.comgoogle.com
Greener Chemical N-Chlorosuccinimide (NCS), ThioureaMild conditions, recyclable by-products, high atom economy.Optimization for N-Boc and methyl ester protection required. google.com
Enzymatic/Biocatalytic Enzymes (e.g., Dehydrochlorinase)High selectivity, mild aqueous conditions, sustainable.Enzyme discovery and engineering for specific substrate. nih.gov
Continuous Flow Immobilized CatalystsHigh productivity, enhanced safety, potential for integration.Development of stable immobilized catalysts for the specific reaction. frontiersin.org

Exploration of Unconventional Reactivity and Catalytic Transformations

The chlorine atom in this compound serves as a reactive handle, opening the door for a wide array of chemical transformations. While it is already used to synthesize other amino acids by replacing the chloride, future research will likely delve into more complex and novel catalytic reactions. wikipedia.org

Emerging paradigms in this area include:

Palladium-Catalyzed Cross-Coupling: The synthesis of non-natural α-amino acids has been achieved using palladium-catalyzed cross-coupling reactions with N-Boc-β-iodoalanine methyl ester. wikipedia.org A significant future direction will be to develop robust catalytic systems that can utilize the less reactive but more cost-effective this compound for similar transformations, such as Sonogashira, Suzuki, and Heck couplings.

Novel Copper-Catalyzed Reactions: Skeletal copper-based catalysts have shown high efficiency for the N-methylation of amines using methanol (B129727) under mild conditions. researchgate.net Research into applying similar copper catalytic systems to this compound could unlock new reaction pathways, potentially for creating complex derivative structures or for direct functionalization.

Enzyme-Catalyzed C-C Bond Formation: Beyond simple substitution, future research may explore enzymes that can use 3-chloroalanine derivatives as substrates for carbon-carbon bond formation, leading to the synthesis of highly complex and valuable non-natural amino acids.

Table 2: Potential Catalytic Transformations

Reaction TypeCatalyst SystemPotential ProductFuture Research GoalSource
Cross-Coupling Palladium (Pd) complexesAryl-, Alkynyl-, or Vinyl-Alanine DerivativesDevelop catalysts for efficient coupling with the chloro-derivative. wikipedia.org
N-Alkylation Skeletal Copper (Cu)N-alkylated Alanine (B10760859) DerivativesExplore chemoselective alkylation at the nitrogen. researchgate.net
Hydrogenation Copper/Zinc Oxide (Cu/ZnO)N-Boc-alaninol derivativesDevelop selective reduction of the ester in the presence of the chloro group. researchgate.net

Expanded Applications in Materials Science and Bio-Conjugation

The unique bifunctional nature of this compound—possessing both a protected amino acid structure and a reactive alkyl halide—makes it an attractive candidate for applications in materials science and bio-conjugation.

Future research could explore:

Surface Functionalization: The reactive chloride can be used to covalently attach the amino acid moiety to the surfaces of various materials, such as polymers, nanoparticles, or silicon wafers. This could be used to modify surface properties, for instance, to improve biocompatibility or to create chiral surfaces for enantioselective separations.

Polymer-Peptide Hybrids: The compound could serve as a key initiator or monomer in polymerization reactions to create novel hybrid materials. For example, it could initiate atom transfer radical polymerization (ATRP) to grow a polymer chain from the chloro-end, resulting in a polymer with a terminal amino acid residue.

Late-Stage Peptide Modification: In bio-conjugation, the ability to introduce a reactive handle into a peptide is highly valuable. This compound can be incorporated into a peptide chain via standard peptide synthesis. The chloro group can then be used for site-specific conjugation of drugs, imaging agents, or other molecules after the peptide has been synthesized.

Interdisciplinary Research Fronts Involving this compound

The full potential of this compound will be realized through research that spans the boundaries of traditional scientific disciplines.

Key interdisciplinary frontiers include:

Medicinal Chemistry and Peptidomimetics: β-amino acids are critical components of many biologically active molecules and are known to form peptides (β-peptides) that are resistant to degradation by peptidases. nih.gov this compound can serve as a precursor for synthesizing a variety of chiral β³-amino acids through established homologation procedures. nih.gov This opens up vast possibilities in drug discovery for creating more stable and orally bioavailable peptide-based drugs.

Biocatalysis and Organic Synthesis: The synergy between enzymatic transformations and chemical synthesis is a powerful paradigm. nih.gov Future research will likely see the development of multi-step, one-pot processes where this compound is first synthesized chemically and then immediately used as a substrate in an enzymatic cascade to produce complex, high-value target molecules, streamlining the entire manufacturing process.

Chemical Biology and Probe Development: As a building block for non-natural amino acids, the compound is a gateway to creating chemical probes to study biological processes. By incorporating derivatives of this compound into proteins, researchers can introduce unique chemical functionality (e.g., cross-linkers, fluorescent tags) at specific sites to investigate protein function and interactions within living cells.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/EtOAc 3:1).
  • Store intermediates at 0–6°C to prevent Boc-group hydrolysis .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR. Key signals include Boc tert-butyl (δ ~1.4 ppm), methyl ester (δ ~3.7 ppm), and chloro-substituted CH (δ ~4.2 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ expected at ~278.1 m/z) .
  • HPLC : Reverse-phase C18 columns with UV detection (210 nm) to assess purity (>97% HLC) .

Data Interpretation Tip : Compare retention times and spectral data to structurally similar compounds like N-Boc-3-iodo-L-alanine methyl ester .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

  • Short-term : Store at 0–6°C in airtight, amber vials to minimize light/thermal degradation .
  • Long-term : For >6 months, use desiccants (silica gel) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the Boc group .

Q. Stability Table :

ConditionPurity Retention (6 months)Source
0–6°C, dry>95%
25°C, ambient~85%

Advanced: How does the 3-chloro substituent impact peptide coupling efficiency in solid-phase synthesis (SPPS)?

Methodological Answer:
The 3-chloro group:

  • Steric Effects : May reduce coupling efficiency due to steric hindrance. Use double coupling protocols with HATU/HOAt or DIC/OxymaPure .
  • Electronic Effects : Electron-withdrawing Cl may activate the carboxylate, improving activation with EDC/NHS in solution-phase reactions .

Q. Optimization Strategy :

  • Pre-activate the carboxyl group for 10–15 min before adding the amine component.
  • Monitor by Kaiser test or LC-MS for incomplete couplings .

Advanced: What enantiomeric resolution methods are effective for the DL-form of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/IPA/0.1% TFA (90:10:0.1) to separate D/L enantiomers .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the L-enantiomer’s ester, enabling separation .

Q. Data Example :

MethodResolution (Rs)Source
Chiralpak IA1.5
Enzymatic (CAL-B)>90% ee

Advanced: How stable is the Boc group under acidic deprotection conditions in SPPS?

Methodological Answer:

  • Standard Conditions : 30% TFA in DCM removes Boc within 20–30 min at 25°C. The 3-chloro group does not interfere with cleavage .
  • Racemization Risk : Minimal (<2%) if reactions are kept below 25°C. Confirm by chiral HPLC post-deprotection .

Caution : Avoid prolonged exposure to strong acids (e.g., HCl/dioxane) to prevent ester hydrolysis .

Advanced: How can racemization be minimized during peptide synthesis using this derivative?

Methodological Answer:

  • Low-Temperature Coupling : Perform reactions at 0–4°C using pre-cooled reagents .
  • Additives : Add HOBt or Oxyma to suppress racemization during activation .
  • Monitoring : Use Marfey’s reagent to detect D/L ratios post-synthesis .

Q. Typical Racemization Rates :

Condition% RacemizationSource
25°C, no additives~8%
0°C, HOBt<1%

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